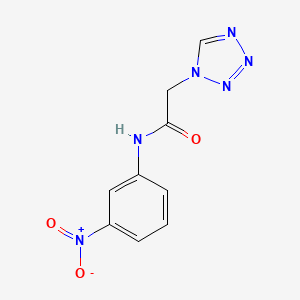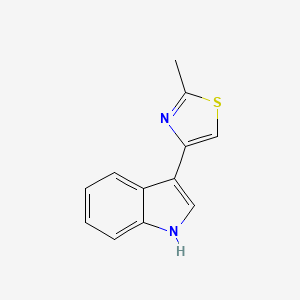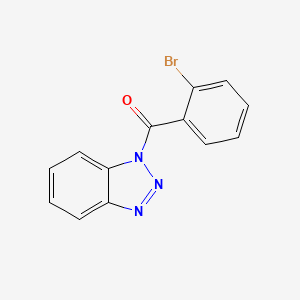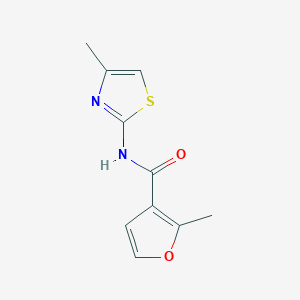
4-(1-Ethylpiperidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethylpiperidin-4-yl)morpholine is a chemical compound with the molecular formula C11H22N2O. It is a derivative of piperidine and morpholine, both of which are significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both piperidine and morpholine, making it a valuable intermediate in organic synthesis and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Ethylpiperidin-4-yl)morpholine typically involves the reaction of 1-benzyl-4-piperidone with morpholine. The process includes the following steps:
Hydrogenation: The reaction is carried out in the presence of a platinum or palladium catalyst under hydrogen pressure (1 MPa or less).
Reaction Conditions: The reaction is conducted at room temperature, ensuring high yield and purity of the product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Ethylpiperidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, platinum or palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the morpholine ring .
Aplicaciones Científicas De Investigación
4-(1-Ethylpiperidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(1-Ethylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Morpholine: A heterocyclic amine with both amine and ether functional groups, used as a solvent and intermediate in organic synthesis.
4-(4-Ethylpiperidin-4-yl)morpholine: A closely related compound with similar chemical properties
Uniqueness: Its ability to undergo various chemical reactions and its role as an intermediate in drug synthesis make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
4-(1-ethylpiperidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-12-5-3-11(4-6-12)13-7-9-14-10-8-13/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXVIOEUBVKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-methoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5862330.png)
![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)
![5-{[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE](/img/structure/B5862346.png)

![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)






![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5862433.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)
